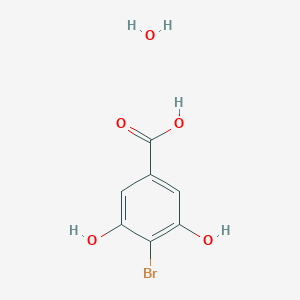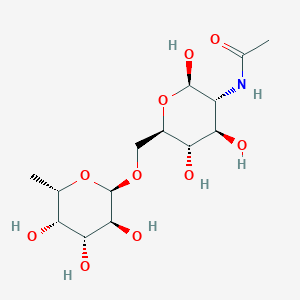![molecular formula C23H27F13O6 B12837714 Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester CAS No. 226409-30-9](/img/structure/B12837714.png)
Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate: is a specialized organic compound known for its unique chemical structure and properties. This compound features both vinyloxy and tridecafluorooctyl groups, making it valuable in various scientific and industrial applications. Its structure allows for unique reactivity and stability, particularly in environments requiring resistance to chemical degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate typically involves a multi-step process:
Formation of Vinyloxybutyl Groups: This step involves the reaction of butyl alcohol with vinyl ether under acidic conditions to form the vinyloxybutyl intermediate.
Introduction of Tridecafluorooctyl Group: The tridecafluorooctyl group is introduced through a nucleophilic substitution reaction, where a suitable tridecafluorooctyl halide reacts with the vinyloxybutyl intermediate.
Malonate Ester Formation: The final step involves the esterification of the intermediate with malonic acid under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The vinyloxy groups can undergo oxidation reactions, typically forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the vinyloxy groups, converting them into saturated ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Functionalized derivatives with new substituents replacing the tridecafluorooctyl group.
科学的研究の応用
Bis[4-(Vinyloxy)Butyl] (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Malonate: finds applications in various fields:
Chemistry: Used as a monomer in polymer synthesis, particularly for creating fluorinated polymers with unique properties.
Biology: Investigated for its potential use in bio-compatible coatings and drug delivery systems due to its stability and resistance to degradation.
Medicine: Explored for use in medical devices and implants, where its chemical resistance and biocompatibility are advantageous.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high chemical resistance and durability.
作用機序
The compound exerts its effects primarily through its unique chemical structure:
Molecular Targets: The vinyloxy groups can interact with various substrates, allowing for polymerization or cross-linking reactions.
Pathways Involved: The tridecafluorooctyl group provides hydrophobicity and chemical resistance, making the compound suitable for applications in harsh environments.
類似化合物との比較
Similar Compounds
- Bis[4-(Vinyloxy)Butyl] Succinate
- Bis[4-(Vinyloxy)Butyl] Isophthalate
- Bis[4-(Vinyloxy)Butyl] 1,6-Hexanediylbiscarbamate
Uniqueness
- Hydrophobicity : The presence of the tridecafluorooctyl group imparts superior hydrophobicity compared to similar compounds.
- Chemical Resistance : Enhanced resistance to chemical degradation due to the fluorinated group.
- Versatility : The combination of vinyloxy and tridecafluorooctyl groups allows for a wide range of chemical modifications and applications.
特性
CAS番号 |
226409-30-9 |
|---|---|
分子式 |
C23H27F13O6 |
分子量 |
646.4 g/mol |
IUPAC名 |
bis(4-ethenoxybutyl) 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate |
InChI |
InChI=1S/C23H27F13O6/c1-3-39-11-5-7-13-41-16(37)15(17(38)42-14-8-6-12-40-4-2)9-10-18(24,25)19(26,27)20(28,29)21(30,31)22(32,33)23(34,35)36/h3-4,15H,1-2,5-14H2 |
InChIキー |
HFIWGHMGTAOCRO-UHFFFAOYSA-N |
正規SMILES |
C=COCCCCOC(=O)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCCCCOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)


![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)







![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)

